

Fructose isomers and their characterization

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Compound of Interest

Compound Name: *Fructose*

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An In-depth Technical Guide to **Fructose** Isomers and Their Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose, known formally as Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate (CAS 6413-10-1), is a synthetic compound widely utilized in the flavor and fragrance industries for its characteristic fruity, apple-like aroma. It belongs to the class of ketals, synthesized from the reaction of a β -ketoester (ethyl acetoacetate) and a diol (ethylene glycol). While "**Fructose**" typically refers to this specific molecule, the underlying chemical structure allows for a range of isomers, primarily by altering the diol component. These isomers, possessing unique physicochemical and sensory properties, are of significant interest for creating novel flavor and fragrance profiles.

This technical guide provides a comprehensive overview of **Fructose** and its primary structural isomer, Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. It details their synthesis, physicochemical properties, and characterization through modern analytical techniques. The document also presents relevant toxicological data, offering a safety profile essential for professionals in research and development.

Fructose and Its Isomers: Structure and Nomenclature

The core structure of **Fructose** is based on a 1,3-dioxolane ring. Isomerism can be introduced by modifying the substituents on this ring, most commonly by using a substituted diol in the

synthesis.

Fructose: The Parent Compound

Fructose is the ketal derived from the condensation of ethyl acetoacetate and ethylene glycol.

- IUPAC Name: Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate
- Common Names: **Fructose**, Apple Ketal, Applinal
- CAS Number: 6413-10-1
- Molecular Formula: $C_8H_{14}O_4$
- Molecular Weight: 174.19 g/mol

Key Isomer: Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

A notable structural isomer is formed when propylene glycol (propan-1,2-diol) is used in the synthesis instead of ethylene glycol. This introduces a second methyl group on the dioxolane ring at the C4 position. The presence of two chiral centers (C2 and C4) results in diastereomers (cis and trans isomers).

- IUPAC Name: Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate
- Common Names: Fraistone®, **Fructose** B, Strawberry Ketal, Fruity Ketal[1][2]
- CAS Number: 6290-17-1 (for the mixture of isomers)
- Molecular Formula: $C_9H_{16}O_4$
- Molecular Weight: 188.22 g/mol [1]

The relationship between **Fructose** and its propylene glycol-derived isomer is illustrated below.

Caption: Structural relationship between **Fructose** and its propylene glycol-derived isomer.

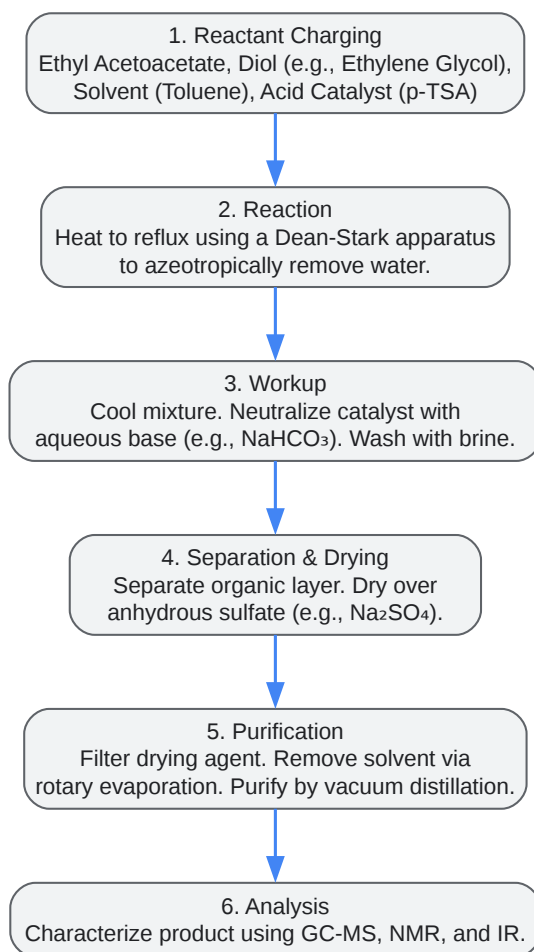
Physicochemical Properties

The physical and chemical properties of **Fructose** and its key isomer are summarized below. These properties are critical for their application in various formulations and for developing purification strategies.

Property	Fructose (CAS 6413-10-1)	Isomer (CAS 6290-17-1)
Molecular Formula	C ₆ H ₁₂ O ₆	C ₆ H ₁₂ O ₆
Molecular Weight	174.19 g/mol [3]	188.22 g/mol [1]
Appearance	Colorless liquid	Colorless liquid[1]
Odor Profile	Strong, fruity, apple-like, woody	Fruity, apple, strawberry, anisic
Density	1.085 g/cm ³ @ 20°C	1.042 g/cm ³ @ 20°C[1]
Boiling Point	95°C (203°F)	85°C (185°F)[1]
Flash Point	94°C (201.2°F)	91°C (195.8°F)[1]
Refractive Index	1.431 - 1.435 @ 20°C	1.422 - 1.432 @ 20°C[1]
Log P (Octanol/Water)	0.98	1.5[1]
Water Solubility	1.893 g/L (predicted)	Slightly soluble

Synthesis Protocols

The general synthesis for **Fructose** and its isomers is an acid-catalyzed ketalization reaction. The workflow involves refluxing the reactants with azeotropic removal of water to drive the reaction equilibrium towards the product.



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Caption: General experimental workflow for the synthesis of **Fructose** and its isomers.

Detailed Experimental Protocol: Synthesis of Fructose (CAS 6413-10-1)

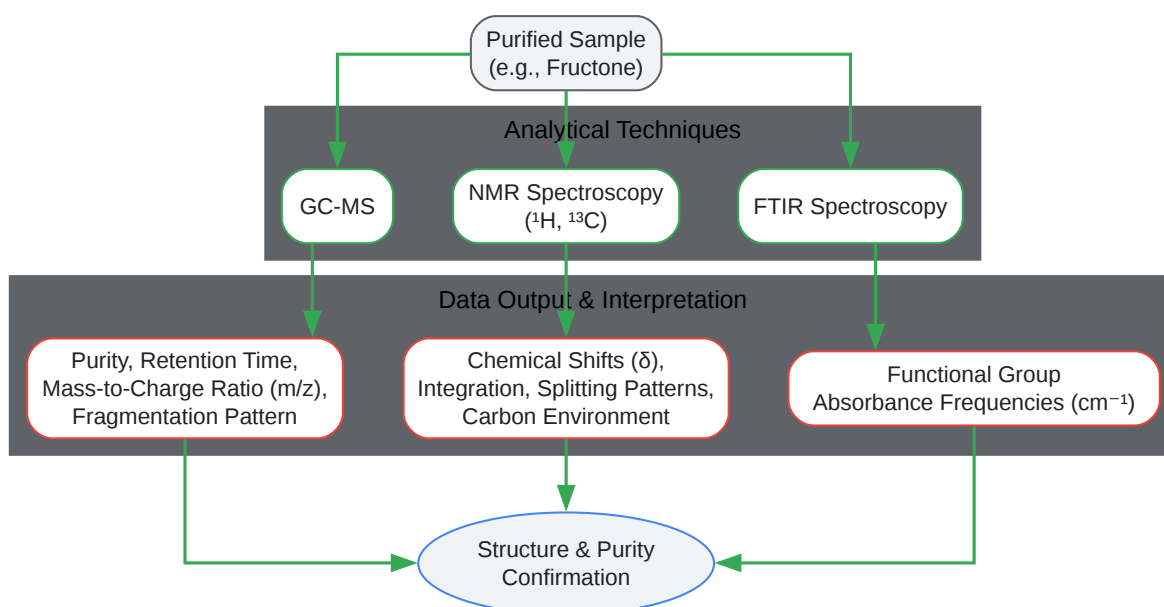
This protocol is a generalized procedure based on established methods.

- **Apparatus Setup:** Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
- **Reagent Charging:** To the flask, add ethyl acetoacetate (1.0 eq), ethylene glycol (1.5-3.0 eq), and a suitable solvent for azeotropic water removal (e.g., toluene or cyclohexane). Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) monohydrate (0.01 eq).

- **Reaction:** Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours when water ceases to collect.
- **Workup:** Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO_3) solution (to neutralize the acid catalyst), water, and finally, a saturated brine solution.
- **Drying and Solvent Removal:** Separate the organic layer and dry it over anhydrous sodium sulfate (Na_2SO_4). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by vacuum distillation to yield **Fructose** as a colorless liquid.

Characterization and Analytical Protocols

A combination of chromatographic and spectroscopic techniques is required for the comprehensive characterization of **Fructose** and its isomers.



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Caption: Standard analytical workflow for the characterization of **Fructose** isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing purity and confirming the molecular weight of these volatile compounds.

- Protocol:
 - Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Injection: Split mode injection of the sample diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate).
 - Oven Program: A temperature gradient program, for example, starting at 60°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.
 - MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.
- Expected Results (**Fructose**): A major peak at a characteristic retention time. The mass spectrum should show a molecular ion peak (M^+) at m/z 174 (if visible) and characteristic fragments, most notably at m/z 87 ($[M - CO_2Et - CH_3]^+$) and 43.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups.

- Protocol: A small drop of the neat liquid sample is placed on the crystal of an ATR-FTIR spectrometer and the spectrum is recorded.
- Expected Results (**Fructose**):
 - $\sim 1736\text{ cm}^{-1}$: A strong C=O stretch from the ester group.
 - $\sim 2984, 2890\text{ cm}^{-1}$: C-H stretching from the alkyl groups.

- $\sim 1049\text{--}1200\text{ cm}^{-1}$: Strong C-O stretching from the ester and ketal functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming atom connectivity. Spectra are typically recorded in deuterated chloroform (CDCl_3).

- ^1H NMR Characterization of **Fructose** (400 MHz, CDCl_3):
 - $\delta \sim 4.15$ ppm: Quartet (q), 2H (OCH_2CH_3 of the ethyl ester).
 - $\delta \sim 3.95$ ppm: Multiplet (m), 4H ($\text{OCH}_2\text{CH}_2\text{O}$ of the dioxolane ring).
 - $\delta \sim 2.70$ ppm: Singlet (s), 2H (CH_2 adjacent to the ester carbonyl).
 - $\delta \sim 1.40$ ppm: Singlet (s), 3H (CH_3 on the dioxolane ring).
 - $\delta \sim 1.25$ ppm: Triplet (t), 3H (OCH_2CH_3 of the ethyl ester).
- ^{13}C NMR Characterization of **Fructose** (100 MHz, CDCl_3):
 - $\delta \sim 170$ ppm: C=O of the ester.
 - $\delta \sim 108$ ppm: Quaternary carbon of the ketal ($\text{C}(\text{O})_2$).
 - $\delta \sim 64$ ppm: $\text{OCH}_2\text{CH}_2\text{O}$ carbons of the dioxolane ring.
 - $\delta \sim 60$ ppm: OCH_2 of the ethyl ester.
 - $\delta \sim 45$ ppm: CH_2 adjacent to the ester carbonyl.
 - $\delta \sim 24$ ppm: CH_3 on the dioxolane ring.
 - $\delta \sim 14$ ppm: CH_3 of the ethyl ester.
- Predicted NMR Characterization of Isomer (CAS 6290-17-1): While experimental spectra are not readily available, the structure allows for prediction of key differences from **Fructose**:

- ^1H NMR: The spectrum will be more complex due to the additional methyl group and diastereomers. One would expect a doublet for the new methyl group ($\text{CH}-\text{CH}_3$) around δ 1.2-1.3 ppm and a corresponding multiplet for the CH proton around δ 4.0-4.3 ppm. The original dioxolane protons will also show more complex splitting patterns.
- ^{13}C NMR: Additional signals for the new CH_3 and CH carbons will be present. Due to the presence of diastereomers, a doubling of some or all signals is expected.

Toxicology and Safety Profile

For researchers and developers, understanding the safety profile of a compound is paramount. While **Fructose** and its isomers are not associated with any known biological signaling pathways in a pharmacological context, comprehensive safety assessments have been conducted, primarily by the Research Institute for Fragrance Materials (RIFM).

- **Fructose** (CAS 6413-10-1):
 - Genotoxicity: The compound is not genotoxic.
 - Repeated Dose Toxicity: The No-Observed-Adverse-Effect Level (NOAEL) is determined to be 333 mg/kg/day.
 - Reproductive Toxicity: The NOAEL is 1000 mg/kg/day, the highest dose tested.
 - Skin Sensitization: No safety concerns have been identified at current declared use levels.
- **Isomer** (CAS 6290-17-1):
 - Genotoxicity: Read-across data from **Fructose** and direct testing indicate the isomer does not present a concern for genotoxic potential.
 - Skin Sensitization: A safety assessment concluded no safety concerns for skin sensitization under current use levels, based on read-across data.

This information suggests that both compounds have a favorable safety profile under typical handling and use conditions in a laboratory or industrial setting. Standard laboratory personal protective equipment (gloves, safety glasses) should be used when handling these materials.

Conclusion

Fructose and its structural isomers represent a versatile class of ketals with significant applications in the fragrance industry. Their synthesis is a straightforward application of acid-catalyzed ketalization, and their characterization relies on a standard suite of analytical techniques, including GC-MS, FTIR, and NMR spectroscopy. While they do not exhibit known pharmacological activity, their toxicological profiles have been well-studied, indicating a low level of hazard. This guide provides the foundational technical data and protocols necessary for researchers to synthesize, characterize, and safely handle these compounds in a research and development setting.

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